1-Fluoro-2-methoxycyclooctane
Description
1-Fluoro-2-methoxycyclooctane (C₉H₁₆FO) is an alicyclic compound featuring a cyclooctane backbone substituted with fluorine at position 1 and a methoxy group at position 2. Its molecular weight is approximately 160.22 g/mol. The compound’s structure combines the steric effects of an eight-membered ring with the electronic interplay of fluorine (electron-withdrawing) and methoxy (electron-donating) groups.
Properties
CAS No. |
132803-37-3 |
|---|---|
Molecular Formula |
C9H17FO |
Molecular Weight |
160.23 g/mol |
IUPAC Name |
1-fluoro-2-methoxycyclooctane |
InChI |
InChI=1S/C9H17FO/c1-11-9-7-5-3-2-4-6-8(9)10/h8-9H,2-7H2,1H3 |
InChI Key |
QQNVSOABQZQOAF-UHFFFAOYSA-N |
SMILES |
COC1CCCCCCC1F |
Canonical SMILES |
COC1CCCCCCC1F |
Synonyms |
Cyclooctane, 1-fluoro-2-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Fluoro-2-methoxybenzene (CAS 321-28-8)
- Structure : Aromatic ring with fluorine (position 1) and methoxy (position 2).
- Molecular Weight : 126.12 g/mol .
- Key Differences :
- Electronic Effects : In the aromatic system, fluorine’s electron-withdrawing nature and methoxy’s electron-donating properties create strong resonance and inductive effects, directing electrophilic substitution reactions. In contrast, the cyclooctane backbone lacks aromaticity, leading to weaker electronic interactions and distinct reactivity patterns.
- Physical Properties : The rigid benzene ring likely confers higher melting points compared to the flexible cyclooctane structure.
- Hazard Classification : 1-Fluoro-2-methoxybenzene is classified under hazard code 4-2-III (flammable liquid), whereas hazards for the cyclooctane analog remain uncharacterized .
Perfluorinated Cycloalkenes (e.g., Decafluorocyclohexene, CAS 355-75-9)
- Structure : Cyclohexene with full fluorination.
- Molecular Weight : 250.05 g/mol (estimated for C₆F₁₀) .
- Key Differences: Fluorination Degree: Perfluorinated compounds exhibit extreme thermal stability and chemical inertness due to strong C-F bonds. In contrast, mono-fluorinated 1-fluoro-2-methoxycyclooctane is expected to show higher reactivity, particularly in nucleophilic substitutions or oxidations. Polarity: Perfluorinated compounds are highly hydrophobic, while the methoxy group in the cyclooctane derivative may enhance solubility in polar solvents.
1-Methoxyoctadecane (CAS 6838-81-9)
- Structure : Linear alkane with a terminal methoxy group.
- Molecular Weight : 284.52 g/mol .
- Applications: Long-chain methoxy alkanes are often surfactants or lubricants, while cyclic analogs like this compound may serve as intermediates in stereoselective organic synthesis.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Hazard Class |
|---|---|---|---|---|---|
| This compound | Not Provided | C₉H₁₆FO | ~160.22 | Fluoro, Methoxy | Not Available |
| 1-Fluoro-2-methoxybenzene | 321-28-8 | C₇H₇FO | 126.12 | Fluoro, Methoxy | 4-2-III (Flammable) |
| Decafluorocyclohexene | 355-75-9 | C₆F₁₀ | 250.05 | Perfluoroalkene | Not Provided |
| 1-Methoxyoctadecane | 6838-81-9 | C₁₉H₄₀O | 284.52 | Methoxy | Low acute toxicity |
Research Findings and Implications
- Synthetic Challenges : Fluorination of cyclooctane likely requires specialized methods (e.g., radical fluorination or deoxyfluorination), contrasting with electrophilic fluorination used for aromatic systems .
- Environmental Impact: Unlike persistent perfluorinated compounds (PFCs) such as PFOS (CAS 1763-23-1) , mono-fluorinated cyclooctane derivatives are expected to degrade more readily, reducing bioaccumulation risks.
- Conformational Analysis : The cyclooctane ring’s puckered conformation may lead to axial-equatorial isomerism of substituents, influencing stereochemistry in reactions .
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